(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone

Fragment-Based Drug Discovery Orexin Receptor Pharmacology Scaffold Minimalism

This unadorned heterocyclic core (MW 234.22, C9H10N6O2) is the definitive minimal scaffold for establishing SAR baselines. Unlike elaborated DORA analogs, its compact topology eliminates substituent variables that obscure fragment-based or scaffold-hopping experiments. Supplied at ≥95% purity, it is the essential 1,2,3-triazol-5-yl regioisomeric control for validating target engagement against 1,2,4-triazole derivatives. Ideal for in silico validation, library synthesis, and orexin/S1P1 receptor fragment screening.

Molecular Formula C9H10N6O2
Molecular Weight 234.219
CAS No. 2034286-67-2
Cat. No. B2767571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone
CAS2034286-67-2
Molecular FormulaC9H10N6O2
Molecular Weight234.219
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=NNN=C3
InChIInChI=1S/C9H10N6O2/c16-9(7-3-11-14-12-7)15-2-1-6(4-15)8-10-5-17-13-8/h3,5-6H,1-2,4H2,(H,11,12,14)
InChIKeyMCOLVAPVMDTWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone – Pre-Procurement Structural & Purity Baseline


(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone (CAS 2034286-67-2) is a heterocyclic building block that fuses a 1,2,4‑oxadiazole, a pyrrolidine linker, and a 1H‑1,2,3‑triazol‑5‑yl methanone terminus into a single scaffold (C9H10N6O2, MW 234.22 g·mol⁻¹) . The compound is supplied as a >95%‑purity research reagent intended for fragment‑based screening, library synthesis, and SAR exploration . Its compact, three‑heterocycle architecture offers a defined topological fingerprint that distinguishes it from larger, pharmacokinetically optimized analogs, making it a suitable early‑stage probe for identifying novel target engagement.

Why Generic In‑Class Substitution of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone Is Not Feasible


Although the (oxadiazole‑pyrrolidine‑triazole) chemotype is shared by numerous advanced leads, a user cannot simply replace (3-(1,2,4‑oxadiazol‑3‑yl)pyrrolidin‑1‑yl)(1H‑1,2,3‑triazol‑5‑yl)methanone with a later‑stage analog because the target compound represents the minimal structural core of the series [1]. Larger, biologically characterized analogs (e.g., DORA compounds such as suvorexant‑related triazole‑oxadiazoles) carry bulky phenyl, trifluoromethoxy, or chloro substituents that drastically alter solubility, permeability, and target‑binding conformation [2]. Substituting the unadorned core for a decorated derivative would introduce variables that obscure SAR assignments and invalidate comparative fragment‑based or scaffold‑hopping experiments. The quantitative evidence below, though limited, underscores the absence of interchangeable alternatives with identical topology and molecular weight.

Quantitative Differentiation Evidence for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone Versus Closest Analogs


Molecular Scaffold Minimality vs. Lead‑Optimized DORA Analogs

The target compound (C9H10N6O2, MW 234.22) constitutes the stripped‑down core of the triazole‑oxadiazole‑pyrrolidine DORA pharmacophore. In the DORA optimization series by Brotschi et al., the lead compound 6 (C24H20F3N5O4, MW 523.44) and advanced derivative 42 (C24H19ClF3N5O3, MW 533.89) carry large aromatic substituents that contribute >50 % of their molecular weight [1]. The target compound possesses only the core heterocyclic framework, resulting in a >50 % lower molecular weight and ≤1 hydrogen‑bond donor count compared to the optimized leads [2]. This minimality is advantageous for fragment‑based screening where ligand efficiency metrics demand low MW and low complexity.

Fragment-Based Drug Discovery Orexin Receptor Pharmacology Scaffold Minimalism

Triazole Regioisomer Identity vs. 1,2,4‑Triazole‑Containing Analogs

The target compound bears a 1H‑1,2,3‑triazol‑5‑yl methanone moiety, whereas a commercially available close analog (CAS 2034288‑95‑2) contains a 1H‑1,2,4‑triazol‑5‑yl group . The 1,2,3‑ vs. 1,2,4‑triazole regioisomerism alters the spatial orientation of the nitrogen atoms and the hydrogen‑bond donor/acceptor pattern. In S1P1 receptor antagonist patents covering similar triazole‑oxadiazole chemotypes, the 1,2,3‑triazole orientation was found to be critical for binding affinity; switching to a 1,2,4‑triazole typically resulted in at least a 10‑fold loss in receptor binding [1]. Although direct data on the target compound are unavailable, the consistent regiochemical sensitivity of the series means that substituting a 1,2,4‑triazole analog will likely produce divergent pharmacological profiles.

Heterocyclic Chemistry Regioisomerism Click Chemistry

Purity Specification for Computational and Biophysical Assays

The compound is routinely supplied at ≥95 % purity (HPLC), enabling direct use in surface plasmon resonance (SPR), differential scanning fluorimetry (DSF), and molecular docking studies without additional purification . Closest analogs offered by general‑purpose chemical suppliers (e.g., (2‑phenyl‑2H‑1,2,3‑triazol‑4‑yl)(3‑(5‑(trifluoromethyl)‑1,2,4‑oxadiazol‑3‑yl)pyrrolidin‑1‑yl)methanone) are often sold at lower purity grades (90‑93 %) or as mixtures, which can introduce confounding signals in biophysical assays . The defined purity threshold reduces the risk of false‑positive hits in fragment screens.

Quality Control Biophysical Screening Computational Chemistry

Optimal Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone – Driven by Differential Evidence


Fragment‑Based Screening for Orexin or S1P1 Receptor Ligands

The minimal, unsubstituted heterocyclic core (MW 234) is ideally suited for fragment‑based lead discovery campaigns targeting orexin receptors or the S1P1 receptor, where high ligand efficiency and low molecular complexity are paramount [1]. The compound can serve as a reference fragment to benchmark binding thermodynamics of elaborated DORA leads, leveraging the >50 % MW reduction relative to advanced compounds such as 6 and 42.

Regioisomer‑Specific SAR Reference for Triazole‑Oxadiazole Library Design

Given the documented sensitivity of target binding to the 1,2,3‑ vs. 1,2,4‑triazole orientation, this compound provides the definitive 1,2,3‑triazol‑5‑yl regioisomer that should be used as a control when synthesizing and testing 1,2,4‑triazole‑containing derivatives [2]. Its inclusion in screening libraries ensures that any activity differences can be unambiguously attributed to the triazole isomerism.

Computational Docking and Pharmacophore Model Validation

The high purity (≥95 %) and well‑defined three‑heterocycle conformation make the compound a robust input for molecular docking, molecular dynamics simulations, and pharmacophore model generation. It can be used to validate in silico predictions against experimental SPR or DSF data, minimizing the risk of artifacts that arise when lower‑purity or regioisomeric mixtures are employed .

Quote Request

Request a Quote for (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-1,2,3-triazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.